molecular formula C21H25ClN6O2 B12777365 1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride CAS No. 73019-10-0

1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride

Cat. No.: B12777365
CAS No.: 73019-10-0
M. Wt: 428.9 g/mol
InChI Key: LNPWKCSGIGRSCC-UHFFFAOYSA-M
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Description

1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride is a complex organic compound that belongs to the class of triazolium salts. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an azo group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a benzoyloxy group, which is an ester of benzoic acid. The chloride ion serves as the counterion to balance the charge of the triazolium cation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with nitriles under acidic conditions to form the triazole ring.

    Introduction of the Azo Group: The azo group can be introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound to form the azo linkage.

    Attachment of the Benzoyloxy Group: The benzoyloxy group can be introduced through an esterification reaction, where benzoic acid is reacted with an alcohol in the presence of an acid catalyst.

    Formation of the Triazolium Salt: The final step involves the quaternization of the triazole ring with an alkyl halide, followed by the addition of a chloride ion to form the triazolium salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the specific conditions and reagents used.

    Reduction: The azo group can be reduced to form amines, which can further react to form other derivatives.

    Substitution: The triazolium ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can lead to the formation of amines. Substitution reactions can result in the formation of various substituted triazolium salts.

Scientific Research Applications

1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and proteins, inhibiting their activity and affecting cellular processes.

    Pathways Involved: The compound can affect various signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride can be compared with other similar compounds:

    1,2,3-Triazolium Salts: These compounds have a similar triazole ring structure but differ in the position of the nitrogen atoms.

    1,2,4-Triazole Derivatives: These compounds share the same triazole ring but differ in the substituents attached to the ring.

List of Similar Compounds

  • 1,2,3-Triazolium salts
  • 1,2,4-Triazole derivatives
  • 1,3,4-Triazole derivatives

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

73019-10-0

Molecular Formula

C21H25ClN6O2

Molecular Weight

428.9 g/mol

IUPAC Name

2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;chloride

InChI

InChI=1S/C21H25N6O2.ClH/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)23-24-21-25(2)16-22-26(21)3;/h5-13,16H,4,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

LNPWKCSGIGRSCC-UHFFFAOYSA-M

Canonical SMILES

CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=[N+](C=NN3C)C.[Cl-]

Origin of Product

United States

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